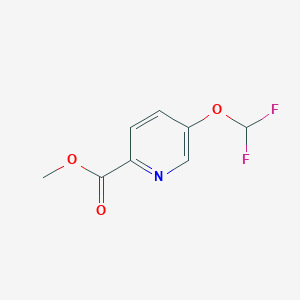

Methyl 5-(difluoromethoxy)picolinate

Description

Properties

IUPAC Name |

methyl 5-(difluoromethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-13-7(12)6-3-2-5(4-11-6)14-8(9)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLVRIHLZDZLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(difluoromethoxy)picolinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The difluoromethoxy group enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes and improve binding affinity to specific receptors or enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : In vitro assays have shown that it may inhibit the proliferation of cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production, which is crucial in various inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Case Study: Anticancer Activity

In a notable study, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The difluoromethoxy group distinguishes Methyl 5-(difluoromethoxy)picolinate from analogs with halogens (e.g., bromo, fluoro) or alkyl groups. Key structural comparisons include:

- Methyl 5-fluoro-3-methylpicolinate: Features a fluoro substituent (electron-withdrawing) and a methyl group (electron-donating), resulting in distinct electronic effects compared to the purely electron-withdrawing difluoromethoxy group .

Boronated Derivatives :

Physicochemical and Functional Properties

Commercial and Research Relevance

- Pricing : this compound is priced at €280–€867 per gram, reflecting its niche applications . In contrast, boronate esters (e.g., CAS 957065-99-5) are tailored for cross-coupling reactions, often used in smaller quantities for specialized synthesis .

- Stability : The difluoromethoxy group in pantoprazole synthesis demonstrates resistance to acidic degradation, suggesting similar stability benefits in the target compound .

Preparation Methods

Overview of the Synthesis Strategies

The synthesis of methyl 5-(difluoromethoxy)picolinate generally involves two key stages:

- Activation of the picolinic acid derivative

- Introduction of the difluoromethoxy group at the 5-position

The methods leverage classical acylation, coupling reactions, and modern fluorination techniques, often employing activated intermediates such as acid chlorides or mixed anhydrides.

Activation of Picolinic Acid Derivatives

- Picolinic acid (5-hydroxy pyridine-2-carboxylic acid) is first activated to facilitate subsequent coupling reactions.

- Activation typically involves conversion into reactive derivatives such as acid chlorides or mixed anhydrides.

- Using oxalyl chloride or thionyl chloride to produce the corresponding acid chloride is a common approach, providing a highly reactive intermediate suitable for subsequent nucleophilic substitution or coupling reactions.

- Alternatively, formation of mixed anhydrides using carbodiimide-based coupling reagents or chloroformates (e.g., benzyl chloroformate) has been reported to enhance selectivity and yield.

Data Table 1: Activation Methods for Picolinic Acid

The key challenge is the selective introduction of the difluoromethoxy group at the 5-position of the pyridine ring.

Approach 1: Nucleophilic Substitution

- Using nucleophilic difluoromethoxy reagents such as difluoromethylating agents (e.g., difluoromethyl sulfonates or fluorinated methyl halides).

- The activated picolinate derivative reacts with these reagents under basic conditions to install the difluoromethoxy group.

Approach 2: Direct O-Difluoromethylation

- Employing specialized reagents such as difluoromethyl bromide or chlorides in the presence of catalysts or bases.

- Catalytic systems often involve copper or palladium complexes to facilitate selective O-alkylation.

- Patent WO2021076681A1 describes a process where a picolinic acid derivative is activated as an acid chloride or mixed anhydride, then reacted with a difluoromethoxy precursor under basic conditions to afford the target compound.

- The process emphasizes the use of coupling reagents like pivaloyl chloride, which enhances selectivity and yield.

Data Table 2: Difluoromethoxy Group Introduction

Specific Synthetic Route Example

Based on patent disclosures and literature, a typical route involves:

- Step 1: Activation of picolinic acid as an acid chloride using oxalyl chloride.

- Step 2: Reaction of the acid chloride with a difluoromethoxy precursor, such as difluoromethyl phenyl sulfonate, in the presence of a base like potassium carbonate.

- Step 3: Purification via chromatography to isolate this compound.

Picolinic acid + Oxalyl chloride → Picolinyl chloride

Picolinyl chloride + Difluoromethyl phenyl sulfonate + K2CO3 → this compound

Notes on Optimization and Yield

- The reaction conditions, including temperature, solvent choice (e.g., dichloromethane, acetonitrile), and reagent stoichiometry, critically influence yield and purity.

- The use of phase-transfer catalysts or microwave-assisted synthesis can further optimize the process.

- Typical yields reported range from 50% to 80%, depending on the method and purification efficiency.

Summary of Key Data

| Parameter | Typical Value | Source/Reference |

|---|---|---|

| Activation reagent | Oxalyl chloride | , |

| Difluoromethoxy precursor | Difluoromethyl phenyl sulfonate | , |

| Reaction temperature | 0°C to 25°C | , |

| Yield | 50-80% | , |

Q & A

Basic: What are the primary synthetic routes for Methyl 5-(difluoromethoxy)picolinate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves introducing the difluoromethoxy group to a picolinic acid derivative. A common approach is nucleophilic substitution or fluorination of a methoxy precursor. For example:

- Step 1: Start with 5-hydroxypicolinic acid, react with a difluoromethylating agent (e.g., chlorodifluoromethane) under basic conditions (e.g., KOH/DMF) to form 5-(difluoromethoxy)picolinic acid .

- Step 2: Esterify the carboxylic acid group using methanol and a catalyst like sulfuric acid or thionyl chloride to yield the methyl ester .

Key Factors: - Temperature: Fluorination reactions often require 50–80°C to balance reactivity and side-product formation .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Purification: Column chromatography or recrystallization is critical for isolating high-purity product (>97%) .

Advanced: How can researchers optimize regioselectivity when introducing the difluoromethoxy group to the pyridine ring?

Methodological Answer:

Regioselectivity challenges arise due to competing substitution at adjacent positions. Strategies include:

- Directed Metalation: Use directing groups (e.g., ester or nitrile) at the 2-position to guide fluorination to the 5-position .

- Protection/Deprotection: Temporarily block reactive sites (e.g., using silyl ethers) to direct difluoromethoxy installation .

- Catalytic Systems: Transition-metal catalysts (e.g., CuI) can enhance selectivity in cross-coupling reactions .

Validation: Monitor intermediates via to confirm substitution patterns and quantify byproducts .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- : Identify ester methyl protons (δ ~3.9 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).

- : Confirm difluoromethoxy group presence (δ -80 to -85 ppm, characteristic of CF) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H] at m/z 218.03 for CHFNO) and fragmentation patterns .

- HPLC: Assess purity (>98%) using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often stem from impurities or stereochemical variations. Mitigation strategies:

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., overoxidized sulfone derivatives from incomplete esterification) .

- Dose-Response Studies: Test purified batches across multiple cell lines (e.g., HEK293, HepG2) to isolate structure-activity relationships .

- Comparative Assays: Benchmark against structurally similar compounds (e.g., ethyl 3-hydroxy-5-(trifluoromethyl)picolinate) to contextualize activity .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the difluoromethoxy group .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid ester hydrolysis to the carboxylic acid .

- pH Stability: Avoid basic conditions (pH >9), which accelerate ester cleavage .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Model transition states for nucleophilic attacks at the ester carbonyl or pyridine ring. Software like Gaussian or ORCA can predict activation energies .

- Molecular Electrostatic Potential (MEP): Identify electron-deficient regions (e.g., para to the ester group) prone to nucleophilic substitution .

- In Silico Docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Basic: What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition: Acts as a precursor for protease inhibitors due to its electron-withdrawing groups enhancing binding to catalytic sites .

- Prodrug Design: The ester moiety improves bioavailability, enabling hydrolysis to active carboxylic acid metabolites in vivo .

- Fluorophore Development: The difluoromethoxy group’s polarity stabilizes excited states for potential use in imaging probes .

Advanced: How does the difluoromethoxy group influence metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

- Cytochrome P450 Resistance: The CF group reduces oxidative metabolism, extending half-life in pharmacokinetic studies .

- Comparative Studies: In rats, difluoromethoxy analogs show 2–3x longer t than methoxy counterparts due to decreased CYP3A4 affinity .

- Metabolite ID: Use to track defluorination or glucuronidation pathways in liver microsomes .

Basic: What safety protocols are advised for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile fluorinated byproducts .

- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal to prevent environmental release .

Advanced: What strategies improve scalability of this compound synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry: Continuous reactors enhance heat/mass transfer for fluorination steps, reducing batch variability .

- Catalytic Recycling: Immobilize catalysts (e.g., Pd/C) to reduce costs in multi-step reactions .

- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress and optimize feed rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.